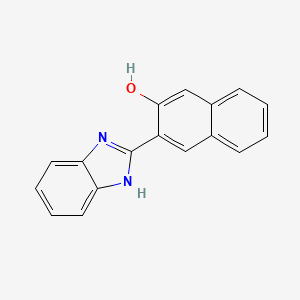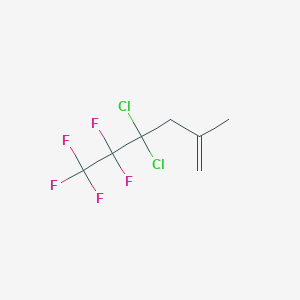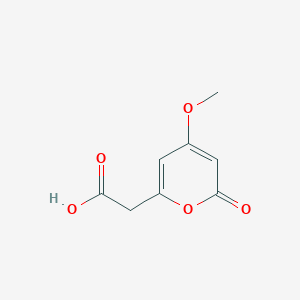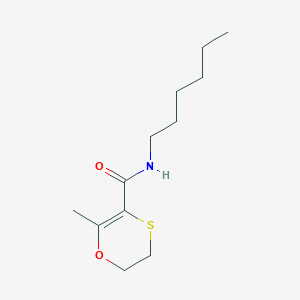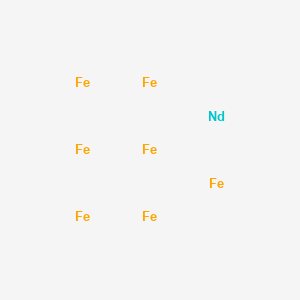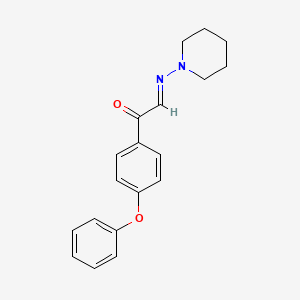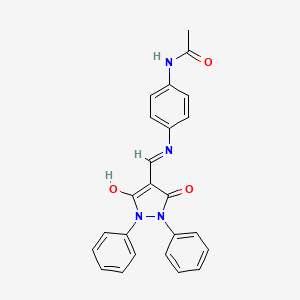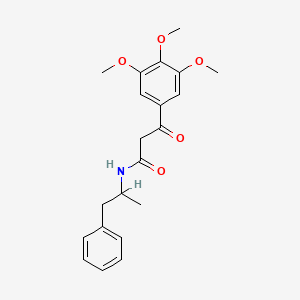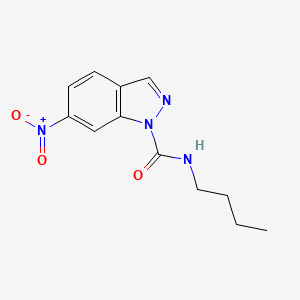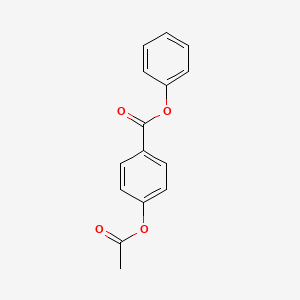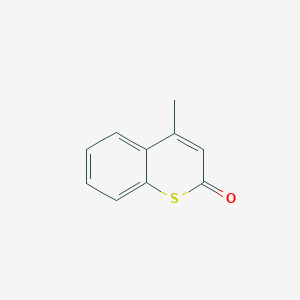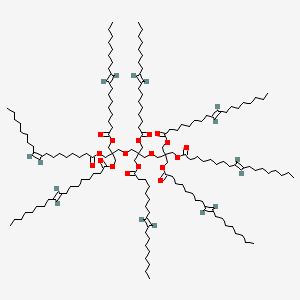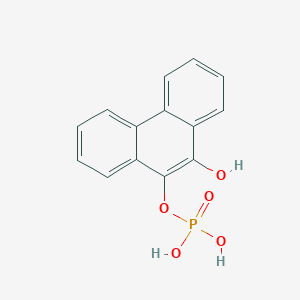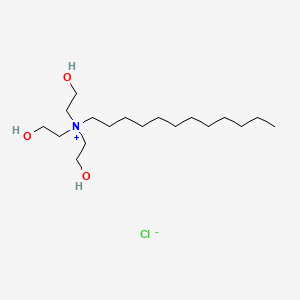
N,N,N-Tris(2-hydroxyethyl)dodecan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Tris(2-hydroxyethyl)dodecan-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tris(2-hydroxyethyl)dodecan-1-aminium chloride typically involves the reaction of dodecylamine with ethylene oxide, followed by quaternization with hydrochloric acid. The reaction conditions include:
Reaction with Ethylene Oxide: Dodecylamine is reacted with ethylene oxide under controlled temperature and pressure to form N,N,N-Tris(2-hydroxyethyl)dodecylamine.
Quaternization: The resulting compound is then quaternized with hydrochloric acid to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Tris(2-hydroxyethyl)dodecan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other alkali metal hydroxides are commonly used.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted ammonium compounds.
Applications De Recherche Scientifique
N,N,N-Tris(2-hydroxyethyl)dodecan-1-aminium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology as a disinfectant and antimicrobial agent.
Medicine: Utilized in the formulation of antiseptics and disinfectants for medical use.
Industry: Applied in the production of detergents, fabric softeners, and personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of N,N,N-Tris(2-hydroxyethyl)dodecan-1-aminium chloride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This antimicrobial action is primarily due to its ability to penetrate and disrupt the integrity of the cell membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Tris(2-hydroxyethyl)decan-1-aminium bromide
- N,N-Bis(2-hydroxyethyl)dodecanamide
Comparison
N,N,N-Tris(2-hydroxyethyl)dodecan-1-aminium chloride is unique due to its specific chain length and chloride ion, which confer distinct surfactant and antimicrobial properties. Compared to N,N,N-Tris(2-hydroxyethyl)decan-1-aminium bromide, the chloride variant may exhibit different solubility and reactivity profiles. N,N-Bis(2-hydroxyethyl)dodecanamide, on the other hand, lacks the quaternary ammonium structure, resulting in different chemical and physical properties.
Propriétés
Numéro CAS |
22642-51-9 |
|---|---|
Formule moléculaire |
C18H40ClNO3 |
Poids moléculaire |
354.0 g/mol |
Nom IUPAC |
dodecyl-tris(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C18H40NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-19(13-16-20,14-17-21)15-18-22;/h20-22H,2-18H2,1H3;1H/q+1;/p-1 |
Clé InChI |
WBHQMQIMDAZXJQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](CCO)(CCO)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


